molecular formula C25H18N2O2 B11342615 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11342615
M. Wt: 378.4 g/mol
InChI Key: YTONHJJVMKHEND-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves the coupling of 3-(1,3-benzoxazol-2-yl)phenylamine with naphthalene-1-acetic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, such as inhibiting cancer cell proliferation by interfering with cell cycle proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of a benzoxazole ring and a naphthalene moiety, which imparts distinct photophysical and biological properties. This makes it a versatile compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H18N2O2/c28-24(16-18-9-5-8-17-7-1-2-12-21(17)18)26-20-11-6-10-19(15-20)25-27-22-13-3-4-14-23(22)29-25/h1-15H,16H2,(H,26,28)

InChI Key

YTONHJJVMKHEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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